molecular formula C11H16O3 B062243 (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL CAS No. 161121-02-4

(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL

Cat. No. B062243
CAS RN: 161121-02-4
M. Wt: 196.24 g/mol
InChI Key: KWJDGWGMDAQESJ-QMMMGPOBSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of related neolignans, which can include derivatives of (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL, typically involves key reactions such as asymmetric dihydroxylation. For instance, the natural neolignan (1R,2S)-2-(4′-allyl-2′,6′-dimethoxyphenoxyl)-1-(4″-hydroxy-3″,5″-dimethoxyphenyl)propan-1-ol was synthesized using AD-mix-β for preparing the chiral threo-(1R,2R)-glycerol, with subsequent SN2 reaction inversion to erythro-(1R,2S)-isomers (Ding et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL has been elucidated through various techniques including single crystal X-ray diffraction. For example, the structure of 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one (DFPO) was determined to exhibit the triclinic crystal system, with space group P-1, highlighting the importance of intermolecular interactions in stabilizing the structure (Khamees et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL derivatives often explore their reactivity and potential applications. For instance, the preparation of beta-blockers involving 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols has demonstrated the compound's relevance in synthesizing cardioselective agents, highlighting its chemical versatility (Rzeszotarski et al., 1979).

Scientific Research Applications

  • Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A study explored the synthesis and affinity of 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols, confirming their substantial cardioselectivity compared to compounds with a 1-(4-hydroxyphenethyl) group (Rzeszotarski et al., 1979).

  • Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis : The acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including 1-(3,4-dimethoxyphenyl)ethanol, was investigated to understand the significance of the γ-hydroxymethyl group in these reactions (Yokoyama, 2015).

  • Stereoselective Synthesis : Research focused on the selective reduction of 1-(3,4-dimethoxyphenyl)2-(2-methoxyphenoxy)-propan-1-one to yield the title compound with high purity, proposing a mechanism for the synthesis of its enantiomers (Collier et al., 1997).

  • Antifungal Activity of 1,2,3-Triazole Derivatives : A study synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, including derivatives of 1-(3,4-dimethoxyphenyl)propan-2-OL, and evaluated their antifungal activity against Candida strains (Lima-Neto et al., 2012).

  • Synthesis and Spectroscopic Characterization : Research involved the synthesis and characterization of 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one, examining its molecular geometry, spectroscopic properties, and potential anti-angiogenesis applications (Khamees et al., 2018).

  • Synthesis of Novel Polyacetylenes : A study aimed to synthesize novel polyacetylenes containing carbamate and eugenol moieties using 1-(3,4-dimethoxyphenyl)propane-2-yl derivatives. The synthesized polymers displayed a stable helical structure and were soluble in common organic solvents (Rahim, 2020).

  • Effect on Conditioned Avoidance Response in Rats : A study found that 1-(3,4-dimethoxyphenyl)-2-propanol prolonged latency times in a conditioned avoidance response test in rats, indicating a potential CNS depressant effect (Barfknecht et al., 1970).

Safety and Hazards

“(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL” is labeled with the signal word “Warning” and the hazard statement H302 . The precautionary statements are P280 and P305+P351+P338 .

properties

IUPAC Name

(2S)-1-(3,4-dimethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJDGWGMDAQESJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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